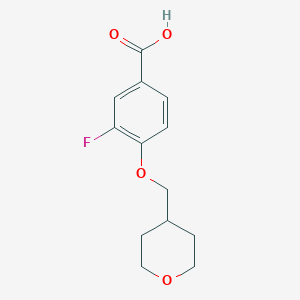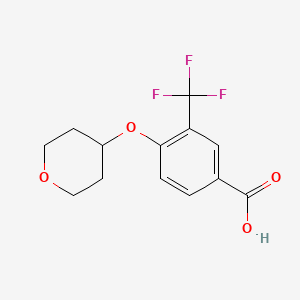
Myricetin 3-O-beta-D-xylopyranosyl(1-2)-beta-D-glucopyranoside
Overview
Description
Myricetin-3-O-β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside is a natural product that can be obtained from Sphaerophysa salsula . It has been found to inhibit triglyceride (TG) accumulation in 3T3-L1 adipocytes .
Synthesis Analysis
The synthesis of a similar compound, 3-O-(beta-D-xylopyranosyl-(1–>2)-beta-D-glucopyranosyl)-3’-O-(beta-D-glucopyranosyl)tamarixetin, has been reported . This compound, which is a putative flavonal glycoside named aescuflavoside A, is synthesized via regioselective glycosylation of 7-O-benzyltamarixetin with glycosyl bromides under phase-transfer-catalyzed conditions .Molecular Structure Analysis
The molecular weight of Myricetin-3-O-β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside is 612.49 g/mol and its molecular formula is C26H28O17 .Chemical Reactions Analysis
Myricetin-3-O-β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside shows inhibitory activity on TG and FFA accumulation in mature 3T3-L1 cells .Scientific Research Applications
Antioxidant and Free-Radical Scavenging Activity
- Myricetin glycosides, including Myricetin 3-O-beta-D-xylopyranosyl(1-2)-beta-D-glucopyranoside, have demonstrated antioxidant activity in various assays. These compounds are effective in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases (Cioffi et al., 2002).
Neuroprotective Effects
- Some studies have found that flavonol glycosides, including Myricetin derivatives, show promising neuroprotective effects. These compounds were effective in a model of ischemic injury in rat cortical neurons, suggesting potential applications in neurodegenerative diseases (Liu et al., 2007).
Immunomodulatory Activities
- Flavonoids like this compound have been isolated from various plants and tested for their immunomodulatory activities. These compounds can impact lymphocyte proliferation, which is relevant in immune response regulation (Ghanadian et al., 2012).
Antiproliferative Activity
- In the context of cancer research, derivatives of Myricetin have shown antiproliferative activities against certain human cancer cells, such as prostate carcinoma cells. This suggests potential therapeutic applications in oncology (De Leo et al., 2006).
Kinase Inhibitory Activity
- Research has also identified Myricetin and its derivatives as inhibitors of several kinase enzymes. This property is significant for developing new anticancer drugs, as kinase inhibition can disrupt critical pathways in cancer cells (Mostafa, 2020).
Mechanism of Action
Properties
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O17/c27-5-14-18(35)20(37)24(43-25-21(38)17(34)12(32)6-39-25)26(41-14)42-23-19(36)15-9(29)3-8(28)4-13(15)40-22(23)7-1-10(30)16(33)11(31)2-7/h1-4,12,14,17-18,20-21,24-35,37-38H,5-6H2/t12-,14-,17+,18-,20+,21-,24-,25+,26+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKMIFKDPPAMLJ-JWYZLBFDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


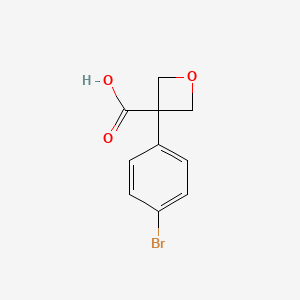
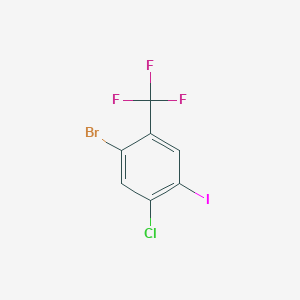
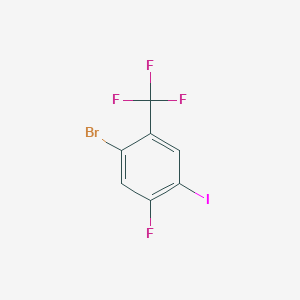
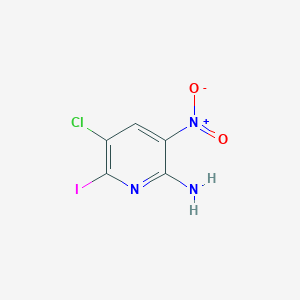


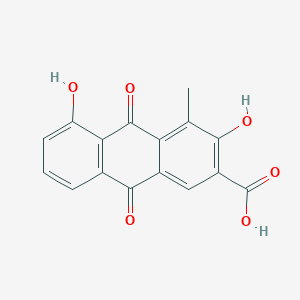
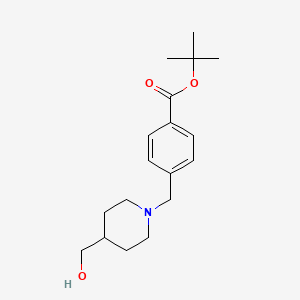
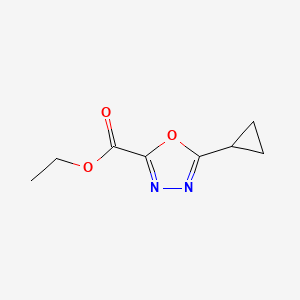
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B3027827.png)
![[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3027828.png)
